molecular formula C13H20N2O B1397282 N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine CAS No. 1220021-14-6

N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine

Cat. No. B1397282
CAS RN: 1220021-14-6
M. Wt: 220.31 g/mol
InChI Key: LLAWRHYEOFIFTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine” is not clearly documented in the available resources .


Molecular Structure Analysis

The molecular structure of “N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine” is not clearly defined in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine” are not clearly documented in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine” are not clearly documented in the available resources .

Scientific Research Applications

Corrosion Inhibition

A study on bipyrazolic-type organic compounds, including analogs of N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine, utilized density functional theory (DFT) to elucidate their inhibition efficiencies as corrosion inhibitors. The research highlighted the importance of parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the gap energy (ΔE) in determining the effectiveness of these inhibitors (Wang et al., 2006).

Drug Design and Neuroprotection

In the realm of drug design, a specific derivative identified as PF-04447943, which is structurally similar to N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine, was investigated for its selective inhibition of the PDE9A enzyme. This compound showed potential for treating cognitive disorders, demonstrating procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. Clinical trials confirmed its tolerability in humans and its ability to elevate central cGMP levels, underscoring its promise as a pharmacological tool for cognitive impairment associated with cGMP signaling disorders (Verhoest et al., 2012).

Material Science and Polymers

In material science, the synthesis and characterization of various compounds related to N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine have been reported. For instance, diamine aromatic epoxy pre-polymers (DAEPs) were synthesized and evaluated for their corrosion inhibition behavior on carbon steel in acidic medium. The study highlighted the potential of these compounds in protective coatings, with one of the DAEPs showing a high inhibition efficiency of 92.9% in 1 M HCl medium. The research provided insights into the molecular structure and reactivity of these compounds, contributing to the development of new materials with enhanced protective properties (Dagdag et al., 2019).

Mechanism of Action

The mechanism of action of “N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine” is not clearly defined in the available resources .

Safety and Hazards

The safety and hazards associated with “N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine” are not clearly defined in the available resources .

Future Directions

The future directions for the study and application of “N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine” are not clearly documented in the available resources .

properties

IUPAC Name

2-N-methyl-2-N-(oxan-4-ylmethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15(10-11-6-8-16-9-7-11)13-5-3-2-4-12(13)14/h2-5,11H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAWRHYEOFIFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164273
Record name N1-Methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220021-14-6
Record name N1-Methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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